Cas no 16670-59-0 (2-(2,2-dimethylpropyl)phenol)

2-(2,2-dimethylpropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-(2,2-dimethylpropyl)-
- 2-(2,2-dimethylpropyl)phenol
-
- Inchi: 1S/C11H16O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3
- InChI Key: BHTUQORBCROFCY-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC=C1CC(C)(C)C
Experimental Properties
- Density: 0.964±0.06 g/cm3(Predicted)
- Melting Point: 37-38 °C
- Boiling Point: 239.7±9.0 °C(Predicted)
- pka: 10.40±0.35(Predicted)
2-(2,2-dimethylpropyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45481616-5.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 5.0g |
$3235.0 | 2023-02-05 | |
Enamine | BBV-45481616-1g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 1g |
$1232.0 | 2023-10-28 | |
Enamine | BBV-45481616-2.5g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 2.5g |
$2554.0 | 2023-10-28 | |
Enamine | BBV-45481616-1.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 1.0g |
$1232.0 | 2023-02-05 | |
Enamine | BBV-45481616-10.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 10.0g |
$4067.0 | 2023-02-05 | |
Enamine | BBV-45481616-5g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 5g |
$3235.0 | 2023-10-28 | |
Enamine | BBV-45481616-10g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 10g |
$4067.0 | 2023-10-28 |
2-(2,2-dimethylpropyl)phenol Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 2-(2,2-dimethylpropyl)phenol
Chemical Profile of 2-(2,2-dimethylpropyl)phenol (CAS No. 16670-59-0)
2-(2,2-dimethylpropyl)phenol, identified by its Chemical Abstracts Service (CAS) number 16670-59-0, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, characterized by its phenolic structure and branched alkyl side chain, exhibits unique chemical properties that make it valuable in various synthetic processes and material formulations.
The molecular structure of 2-(2,2-dimethylpropyl)phenol consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to the isobutyl group. This configuration imparts both reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the isobutyl moiety enhances its solubility in non-polar solvents, facilitating its use in industrial applications where compatibility with hydrophobic media is essential.
In recent years, research has highlighted the potential of 2-(2,2-dimethylpropyl)phenol as a precursor in the development of advanced materials and specialty chemicals. Its phenolic nature allows for easy modification through esterification, etherification, or oxidation reactions, enabling the synthesis of complex derivatives with tailored functionalities. These derivatives have found applications in polymer additives, corrosion inhibitors, and even as intermediates in pharmaceutical synthesis.
One of the most notable areas of research involving CAS No. 16670-59-0 is its role in polymer stabilization. The compound's ability to scavenge free radicals makes it an effective antioxidant, preventing degradation in plastics and synthetic rubbers. Studies have demonstrated its efficacy in extending the lifespan of polyolefins exposed to oxidative stress, thereby improving material durability and performance. This application aligns with the growing demand for sustainable and high-performance materials in industries ranging from automotive to packaging.
Furthermore, 2-(2,2-dimethylpropyl)phenol has been explored for its antimicrobial properties. Research indicates that certain derivatives of this compound exhibit inhibitory effects against a broad spectrum of microorganisms, including bacteria and fungi. This property has sparked interest in developing novel antimicrobial agents and preservatives for use in medical devices, personal care products, and agricultural formulations. The mechanism behind its antimicrobial activity likely involves disruption of microbial cell membranes or interference with vital metabolic pathways.
The pharmaceutical industry has also shown interest in CAS No. 16670-59-0 as a building block for drug discovery. Its structural features provide a scaffold for designing molecules with potential therapeutic effects. For instance, modifications to the hydroxyl or alkyl groups can alter pharmacokinetic properties, enhancing bioavailability or targeting specific biological pathways. While no direct therapeutic applications have been commercialized yet, ongoing research suggests promising avenues for developing new treatments based on this compound's chemical framework.
From an environmental perspective, the biodegradability of 2-(2,2-dimethylpropyl)phenol remains an area of active investigation. While its branched structure offers stability against rapid degradation, studies are exploring methods to enhance its environmental footprint by designing more eco-friendly derivatives. These efforts aim to balance its industrial utility with ecological sustainability, ensuring that applications involving this compound do not contribute excessively to environmental pollution.
The synthesis of 16670-59-0 typically involves Friedel-Crafts alkylation followed by hydroxylation reactions on an appropriately substituted benzene ring. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and energy consumption. Such innovations are crucial for scaling up production while maintaining cost-effectiveness and minimizing waste generation—a key consideration in modern chemical manufacturing practices.
In conclusion,CAS No 16670-59-0 represents a multifaceted compound with significant potential across multiple industries. Its unique structural attributes enable diverse applications ranging from material science to pharmaceuticals and beyond. As research continues to uncover new uses and refine synthetic methodologies,(strong> 16670-59-0
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